![molecular formula C11H11NO3 B2411392 methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate CAS No. 96017-03-7](/img/structure/B2411392.png)
methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate
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Overview
Description
“Methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate” is a chemical compound with the CAS Number: 96017-03-7. It has a molecular weight of 205.21 and its IUPAC name is methyl (1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of “methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate” is C11H11NO3 . The InChI code is 1S/C11H11NO3/c1-15-10(13)7-12-6-8-4-2-3-5-9(8)11(12)14/h2-5H,6-7H2,1H3 .
Scientific Research Applications
Regioselective Addition in Organic Synthesis
Methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate has been studied for its reactivity in organic synthesis. For instance, it can react with aromatic amines to produce regioselective addition products. This process is significant for the synthesis of various organic compounds (Koz’minykh et al., 2006).
Stereochemical Investigation in Nucleophilic Addition
In a stereochemical context, this compound has been used to investigate the nucleophilic addition of methyl ethyl ketone, leading to the formation of distinct isomers. This research contributes to the understanding of reaction mechanisms and stereochemistry in organic chemistry (El-Samahy, 2005).
Synthesis of Phosphonates
The compound also plays a role in the synthesis of racemic dialkyl phosphonates, which are of interest due to their potential applications in pharmaceuticals and agrochemicals (Milen et al., 2016).
Formation of Metal Complexes
It has been used in the formation of metal complexes, particularly in reactions involving 1-methyltetrabenzooctadehydrocorrin. These complexes have potential applications in materials science and catalysis (Galanin et al., 2009).
Application in Antibacterial and Antimicrobial Research
Research has also been conducted on derivatives of this compound for their antibacterial and antimicrobial properties. This is crucial for the development of new pharmaceuticals (Mukovoz et al., 2017).
Crystallography and Molecular Structure Analysis
The compound is significant in crystallography for determining the structure of various organic molecules. This is important for understanding molecular interactions and properties (Makaev et al., 2006).
Investigation of Reaction Mechanisms
It has been used to study reaction mechanisms, such as in the three-component condensation processes. Understanding these mechanisms is vital for the development of new synthetic methodologies (Opatz & Ferenc, 2004).
Photovoltaic Properties in Organic Solar Cells
Finally, derivatives of this compound are being explored for their photovoltaic properties in organic solar cells. This research is key to developing new materials for renewable energy applications (Ali et al., 2020).
Safety and Hazards
properties
IUPAC Name |
methyl 2-(3-oxo-1H-isoindol-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-10(13)7-12-6-8-4-2-3-5-9(8)11(12)14/h2-5H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCZAKDBXHZFFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CC2=CC=CC=C2C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate |
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